Bzl,ME-D-val-ome hcl
Description
Evolution of Synthetic Amino Acid Derivatives in Organic Chemistry Research
The journey from classical peptide chemistry to modern peptidomimetics has been driven by the need to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Initially, research focused on simple modifications, but has since progressed to the creation of highly complex and non-natural amino acids. Key evolutionary steps include:
Incorporation of D-Amino Acids: The use of D-enantiomers instead of the natural L-isomers was an early strategy to confer resistance to enzymatic degradation by proteases. nih.gov
N-Alkylation: The substitution of the amide proton with an alkyl group, most commonly N-methylation, emerged as a powerful tool. acs.org This modification can enhance proteolytic stability, increase membrane permeability by removing a hydrogen bond donor, and critically, influence the peptide backbone conformation by modulating the cis/trans-amide bond equilibrium. researchgate.netnsf.govnih.gov
α,α-Disubstitution: Introducing a second substituent at the α-carbon, as seen in α-aminoisobutyric acid (Aib), restricts the conformational freedom around the backbone dihedral angles (φ, ψ), predisposing the peptide to adopt specific secondary structures like helices. nih.gov
Backbone Extension and Heteroatom-containing Backbones: The development of β-amino acids and other homologues, as well as oligomers with non-amide bonds (such as peptoids, which are based on N-substituted glycines), has further expanded the structural and functional diversity of peptidomimetics. acs.orgnih.gov
This progression has created a sophisticated toolbox for medicinal chemists, allowing for the rational design of molecules with tailored properties.
Strategic Importance of Bzl,ME-D-val-ome HCl as a Synthetic Intermediate
The strategic value of this compound lies in the combination of its structural features, each contributing a specific advantage in the synthesis of advanced peptides and small molecules. As a building block, it offers chemists a way to introduce multiple desired properties in a single coupling step. The hydrochloride salt form is typical for amino acid esters, enhancing their stability and ease of handling during storage and synthetic procedures.
The individual components of the molecule serve distinct strategic purposes in synthesis:
| Feature | Chemical Moiety | Strategic Importance in Synthesis |
| Chirality | D-Valine Core | Introduces resistance to degradation by common proteases, which are stereospecific for L-amino acids. nih.gov |
| N-Substitution 1 | N-Methyl Group | Increases lipophilicity and proteolytic stability. It sterically influences the backbone conformation, often promoting a cis-amide bond, which can induce specific turns or secondary structures. researchgate.netnih.gov |
| N-Substitution 2 | N-Benzyl Group | Acts as a bulky substituent that severely restricts rotation around the N-Cα bond, providing significant conformational constraint. It can also function as a stable protecting group under certain conditions. nih.govpeptide.com |
| Carboxyl Protection | Methyl Ester | A common protecting group for the carboxylic acid function, preventing it from reacting during peptide coupling reactions. It can be selectively removed later in the synthesis, typically via saponification. scielo.org.mx |
This combination of a D-enantiomer with a sterically demanding N,N-dialkylated amine makes this compound a powerful intermediate for creating highly constrained and proteolytically robust peptidomimetics.
Methodological Frameworks for Investigating Complex Chiral Organic Molecules
The structural complexity and chirality of a molecule like this compound necessitate a robust analytical framework for its characterization and quality control. Verifying the stereochemical integrity and purity is crucial, as even minor isomeric impurities can significantly affect the biological and chemical properties of the final product.
Key analytical methodologies include:
| Analytical Technique | Application for Chiral Molecules |
| High-Performance Liquid Chromatography (HPLC) | Chiral HPLC: Utilizes a chiral stationary phase (CSP) to directly separate enantiomers or diastereomers based on differential interactions. Derivatization HPLC: The molecule is reacted with a chiral derivatizing agent (CDA), such as Marfey’s reagent (FDAA), to form diastereomers which can then be separated on a standard achiral column. researchgate.netresearchgate.net |
| Gas Chromatography (GC) | Used with chiral stationary phases to separate volatile chiral compounds. Derivatization is often required to increase volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. In the presence of chiral solvating agents or chiral lanthanide shift reagents, NMR can be used to distinguish between enantiomers. 2D NMR techniques (COSY, HSQC, NOESY) are essential for confirming connectivity and determining conformation in solution. |
| Mass Spectrometry (MS) | Used for accurate mass determination and structural elucidation via fragmentation patterns (MS/MS). While standard MS cannot distinguish enantiomers, it is a critical tool for identifying and quantifying derivatized diastereomers when coupled with a separation technique like LC or GC. nih.gov It is also used to characterize the fragmentation of N-alkylated amino acids. nih.gov |
| Optical Rotation | Measures the rotation of plane-polarized light by a chiral compound in solution, providing a value ([α]D) that helps confirm the enantiomeric identity, though it does not determine enantiomeric purity on its own. |
Overview of Current Research Trajectories in Peptide and Peptidomimetic Synthesis Relevant to this compound
Current research in peptide science is heavily focused on developing next-generation therapeutics and chemical probes by embedding non-canonical amino acids into peptide sequences. Building blocks like this compound are directly relevant to several major research trends.
One significant trajectory is the design of conformationally constrained peptides to mimic protein secondary structures, such as β-turns and helices, which are often involved in protein-protein interactions. nih.gov The steric hindrance provided by the N-benzyl and N-methyl groups in this compound can force the peptide backbone into a specific turn geometry, making it an ideal component for stabilizing such structures. wjarr.com
Another major area is the enhancement of pharmacokinetic properties . The incorporation of N-alkylated and D-amino acids is a well-established strategy to increase metabolic stability and membrane permeability. researchgate.netnih.gov Systematic N-alkylation, sometimes referred to as an "N-methylation scan," is used to probe the structure-activity relationship of bioactive peptides, identifying positions where modification is beneficial for activity and stability. acs.org The subject compound is a pre-made, advanced building block for inclusion in such optimization campaigns.
Finally, the development of foldamers —non-natural oligomers with a strong propensity to adopt a specific, well-defined conformation—is a vibrant field of research. acs.org The predictable conformational bias induced by residues like N,N-disubstituted amino acids contributes to the rational design of these novel molecular architectures with potential applications in materials science and medicine.
Properties
IUPAC Name |
methyl (2R)-2-[benzyl(methyl)amino]-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)13(14(16)17-4)15(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,10H2,1-4H3;1H/t13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDDQUTUNQLSSW-BTQNPOSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N(C)CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bzl,me D Val Ome Hcl
Novel and Efficient Synthetic Routes to Bzl,ME-D-val-ome HCl
The synthesis of N-Benzyl-D-valine methyl ester hydrochloride typically involves the protection of D-valine's amine and carboxylic acid functionalities, followed by the formation of the hydrochloride salt. Common strategies involve initial esterification of D-valine to form the methyl ester, followed by N-benzylation of the amine group. benchchem.com
A general approach for amino acid methyl ester formation involves the reaction of the amino acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, often under reflux conditions. benchchem.comscielo.org.mx Subsequent N-benzylation can be achieved by reacting the D-valine methyl ester with a benzyl (B1604629) halide (e.g., benzyl chloride) in the presence of a base. The final hydrochloride salt is then formed by treatment with hydrochloric acid. achemblock.com
While these general methods exist, research focuses on developing more efficient and selective routes, particularly concerning stereochemical control and the implementation of greener methodologies.
Stereoselective Synthesis Approaches for Enhanced Enantiopurity
Maintaining the enantiopurity of the D-valine stereocenter is paramount during the synthesis of this compound. Racemization at the alpha-carbon of amino acids can occur under certain reaction conditions, particularly in the presence of strong bases or elevated temperatures. unimi.it
Stereoselective synthesis approaches aim to minimize or eliminate racemization. One common strategy in amino acid chemistry involves the use of chiral auxiliaries or catalysts that direct the reaction towards the desired stereoisomer. While direct stereoselective N-benzylation of D-valine methyl ester is a specific area of research, general principles from stereoselective amino acid derivative synthesis can be applied. For instance, studies on the stereoselective synthesis of beta-amino acids have utilized chiral amines as inducers to achieve high levels of diastereoselection. researchgate.net
Another approach involves the synthesis of enantiomerically pure amino acid esters from unichiral amino acids, often by using p-toluenesulfonic acid as a catalyst and forming crystalline tosylate salts to facilitate purification and maintain enantiopurity. unimi.itresearchgate.net While this specifically applies to benzyl esters of the carboxylic acid, similar principles of controlled crystallization and salt formation can be relevant for the hydrochloride of the N-benzylated methyl ester.
Research also explores enzymatic methods for stereoselective transformations. Although some D-amino acid methyl esters may not be substrates for certain enzymatic reactions like N-alkylamidation, enzymatic approaches are being investigated for stereospecific synthesis of D-amino acid derivatives. pu-toyama.ac.jp
Catalytic Strategies in the Formation of this compound
Catalytic methods play a significant role in improving the efficiency and sustainability of organic synthesis. In the context of forming this compound, catalysts can be employed in both the esterification and N-benzylation steps.
Acid catalysts, such as sulfuric acid or hydrochloric acid, are traditionally used for the methyl esterification of valine. benchchem.comscielo.org.mx However, alternative catalytic systems are being explored to potentially reduce reaction times, lower temperatures, or improve yields.
For the N-benzylation step, various catalysts can be considered. While direct alkylation with benzyl halides is common, catalytic approaches like reductive amination of D-valine methyl ester with benzaldehyde (B42025) in the presence of a reducing agent and a catalyst could offer an alternative route. For example, reductive amination of L-valine methyl ester with a substituted benzaldehyde has been reported using sodium cyanoborohydride. google.com The application of Lewis acids or transition metal catalysts in N-alkylation reactions of amino acid esters is an area of ongoing research.
Green Chemistry Principles in this compound Synthesis
Incorporating green chemistry principles into the synthesis of this compound is essential for reducing environmental impact. This involves minimizing waste, using safer solvents and reagents, and improving energy efficiency.
Traditional methods for esterification and N-alkylation often utilize hazardous organic solvents. Research is directed towards employing greener solvents, such as cyclohexane (B81311) or cyclopentyl methyl ether (CPME), as alternatives in amino acid ester synthesis and related reactions. unimi.itresearchgate.net
Catalytic methods that allow for milder reaction conditions (lower temperatures and pressures) and reduce the need for stoichiometric reagents align with green chemistry principles. rsc.org The development of efficient and recyclable catalysts is also a key aspect.
Furthermore, exploring alternative synthetic pathways that reduce the number of steps or utilize less toxic starting materials contributes to a greener process. While specific green chemistry routes for this compound are not extensively detailed in the provided snippets, the general principles are being applied to amino acid derivative synthesis. For instance, enzymatic methods, which often operate under mild aqueous conditions, are considered environmentally friendly alternatives for certain transformations. pu-toyama.ac.jp
Functional Group Interconversions and Derivatization Strategies of this compound
Once synthesized, this compound can serve as a versatile building block for further chemical transformations. Derivatization strategies primarily focus on modifying the protected amine and ester functionalities, or utilizing the compound in coupling reactions.
Regioselective Modifications and Protecting Group Chemistry
Regioselective modifications are crucial when dealing with polyfunctional molecules like amino acid derivatives. In this compound, the primary reactive centers are the N-benzyl group, the methyl ester, and potentially the alpha-proton adjacent to the ester carbonyl and the amine nitrogen.
The N-benzyl group is a common protecting group for amines due to its ease of introduction and removal under reductive conditions, such as catalytic hydrogenation. uniovi.esmasterorganicchemistry.com Selective deprotection of the N-benzyl group would yield D-valine methyl ester hydrochloride, allowing for further modifications at the amine nitrogen, such as acylation or alkylation with different substituents. google.com
The methyl ester group protects the carboxylic acid and can be selectively hydrolyzed under basic or acidic conditions to reveal the free carboxylic acid. rsc.org This allows for peptide bond formation with other amino acids or amines.
Protecting group chemistry is fundamental in designing synthetic routes for complex molecules. The choice of protecting groups dictates the sequence of reactions and ensures that only the desired functional group is transformed at each step. organic-chemistry.orgwikipedia.org The orthogonality of protecting groups, meaning they can be removed under different, non-interfering conditions, is a key consideration in multi-step synthesis. organic-chemistry.org
Exploration of Alternative Protecting Group Schemes for Valine Derivatives
While the benzyl group for the amine and the methyl ester for the carboxylic acid are common protecting groups in this compound, alternative protecting group schemes for valine derivatives are explored depending on the desired synthetic transformations and the compatibility with other functional groups present.
For amine protection, besides the benzyl group, other common carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) are widely used in peptide synthesis due to their different deprotection conditions (acidic for Boc, basic for Fmoc). masterorganicchemistry.comorganic-chemistry.org Other options include amide or sulfonamide-based protecting groups. uniovi.es
For carboxylic acid protection, besides methyl esters, benzyl esters are frequently used, particularly in peptide synthesis, as they can be removed by catalytic hydrogenation, similar to the N-benzyl group. unimi.itgoogle.comrsc.org Other ester protecting groups, such as tert-butyl esters, which are acid-labile, are also employed. fishersci.pt
Optimization of Reaction Conditions and Yield Enhancement for Large-Scale Research Production
The synthesis of complex organic molecules like methyl N-benzyl-N-methyl-D-valinate hydrochloride often involves multiple steps, including esterification, N-alkylation (benzylation and methylation), and salt formation. Optimizing the reaction conditions for each step is crucial for achieving high yields, purity, and efficiency, particularly for large-scale research production. General strategies for optimizing chemical reactions include systematically evaluating parameters such as reactant concentrations, temperature, reaction time, solvent choice, and catalyst presence benchchem.com. While specific detailed optimization studies for the synthesis of methyl N-benzyl-N-methyl-D-valinate hydrochloride were not extensively detailed in the available search results, general principles applied to similar amino acid derivatives can provide insight. For instance, in the synthesis of related valine methyl esters, critical factors for maximizing esterification yield can include catalyst concentration and reaction temperature benchchem.com. The use of experimental design methodologies, such as the Taguchi method, can be employed to systematically assess the impact of multiple parameters on reaction efficiency benchchem.com.
Kinetic Studies of Key Synthetic Steps
While the importance of kinetic studies in optimizing synthetic routes is well-established, specific detailed kinetic studies focused solely on the individual key synthetic steps for the preparation of methyl N-benzyl-N-methyl-D-valinate hydrochloride were not found within the scope of the consulted literature. General kinetic principles for esterification or N-alkylation reactions could be applied, but compound-specific data necessary for detailed analysis of this particular synthesis were not available in the search results.
Process Intensification in this compound Synthesis
Process intensification (PI) aims to significantly shrink equipment size, decrease energy consumption, reduce waste generation, and lower production costs by fundamentally redesigning chemical processes and equipment. For the synthesis of chemical compounds like methyl N-benzyl-N-methyl-D-valinate hydrochloride, applying process intensification principles can lead to more efficient and sustainable production.
Bzl,me D Val Ome Hcl As a Strategic Building Block in Complex Organic Synthesis
Application in the Synthesis of Chiral Scaffolds and Advanced Intermediates
Bzl,ME-D-val-ome HCl serves as a key component in the creation of chiral scaffolds and advanced intermediates, which are essential for constructing stereochemically defined complex molecules. Its inherent chirality, derived from the D-valine residue, is directly transferred to the growing molecular architecture.
Derivatization for the Construction of N-Substituted Amino Acid Analogues
The secondary amine functionality in this compound, resulting from the N-methyl group, can be further derivatized. This allows for the introduction of various substituents onto the nitrogen atom, leading to the synthesis of a wide range of N-substituted amino acid analogues. Such modifications can alter the steric and electronic properties of the amino acid residue, influencing the conformation and activity of peptides and peptidomimetics incorporating this building block benchchem.com. The synthesis of N-alkylated amino acids and their methyl esters, including N-benzyl derivatives of various amino acids, is a known strategy in organic synthesis, often achieved through reductive alkylation of amino acid methyl ester hydrochlorides chimia.ch.
Utilization in Multicomponent Reactions for Structural Diversity
While specific examples of this compound in multicomponent reactions were not extensively detailed in the search results, N-methylated amino acid derivatives, in general, are valuable inputs in such reactions due to their defined structure and reactivity. Multicomponent reactions offer an efficient way to rapidly generate structural diversity by combining multiple reactants in a single step. The unique substitution pattern of this compound could potentially be exploited in novel multicomponent approaches to access complex molecular scaffolds with inherent chirality and the N-methyl feature.
Role in Peptidomimetic Research and Non-Peptide Ligand Synthesis
This compound plays a significant role in the design and synthesis of peptidomimetics and non-peptide ligands. Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as enhanced metabolic stability or bioavailability. The incorporation of modified amino acids like N-methylated and D-amino acids is a common strategy in peptidomimetic design nih.govgoogle.com.
Incorporation into Conformationally Constrained Systems
The N-methyl group in this compound can restrict the rotation around the amide bond when incorporated into a peptide chain, thereby reducing conformational flexibility nih.gov. This conformational constraint is a key strategy in peptidomimetic research to lock the molecule into a biologically active conformation, potentially leading to increased potency and selectivity nih.govucl.ac.uk. Studies on cyclic peptides have shown that the inclusion of N-methyl and D-amino acids can lock macrocycles into specific conformations nih.gov.
Precursor for Cyclopeptide and Macrocyclic Compound Synthesis
This compound can serve as a precursor for the synthesis of cyclopeptides and other macrocyclic compounds. Cyclopeptides are cyclic peptides that often exhibit enhanced stability compared to their linear counterparts. The synthesis of cyclic peptides frequently involves the cyclization of linear peptide precursors thieme-connect.de. The D-configuration and N-methyl modification of the valine residue in this compound are structural motifs frequently found in biologically active cyclopeptides and macrocycles nih.govthieme-connect.de. For instance, studies on Sansalvamide A derivatives, which are cyclic pentapeptides, have demonstrated the importance of incorporating D-amino acids and N-methyl amino acids for enhanced potency nih.gov. The synthesis of such macrocycles often involves coupling reactions and cyclization strategies where building blocks like this compound can be incorporated nih.govthieme-connect.de.
Development of Libraries of Novel Chemical Entities Incorporating this compound
The versatility of this compound as a building block makes it suitable for the development of chemical libraries. By incorporating this modified amino acid into diverse molecular scaffolds through various coupling and reaction strategies, researchers can generate libraries of novel compounds with potential biological activities. The ability to easily derivatize the amine and ester functionalities allows for the introduction of a wide range of substituents, further increasing the diversity of the resulting chemical entities. The synthesis of N-alkylated alpha-amino methyl esters in a parallel fashion highlights the potential for generating libraries of compounds containing this structural motif chimia.ch.
Combinatorial Chemistry Approaches
Based on the available information, there is limited detailed research specifically describing the use of N-Benzyl-D-valine methyl ester hydrochloride in combinatorial chemistry approaches. While the compound's structure and reactivity suggest its potential for inclusion in synthetic libraries, specific examples or methodologies employing this building block in high-throughput combinatorial synthesis were not extensively found in the surveyed literature.
Advanced Analytical Methodologies for the Characterization and Research of Bzl,me D Val Ome Hcl
Spectroscopic Techniques for Elucidating Advanced Structural Features
Spectroscopic methods are indispensable for probing the intricate structural details of Bzl,ME-D-val-ome HCl at a molecular level.
High-Resolution NMR Spectroscopy for Conformational Analysis and Isomer Differentiation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom, confirming the presence of the benzyl (B1604629), N-methyl, D-valine, and methyl ester moieties.
For more in-depth analysis, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments are used to establish proton-proton coupling networks, for instance, confirming the connectivity between the α-proton and the β-proton of the valine residue. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is critical for determining the preferred conformation of the molecule, such as the relative orientation of the bulky benzyl group and the valine side chain.
Furthermore, NMR can be a powerful tool for differentiating between the D- and L-enantiomers of N-methylated amino acid esters, especially with the use of chiral solvating agents. These agents form diastereomeric complexes with the enantiomers, leading to separate, distinguishable signals in the NMR spectrum. researchgate.netnih.gov This technique allows for the assessment of enantiomeric purity.
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Moieties
| Functional Group | Proton Type | Approximate Chemical Shift (ppm) |
|---|---|---|
| Benzyl Group | Aromatic Protons | 7.2 - 7.5 |
| Benzyl Group | Methylene Protons (-CH₂-) | 3.5 - 4.5 |
| N-Methyl Group | Methyl Protons (-NCH₃) | 2.2 - 2.8 |
| Valine Residue | α-Proton (-CH-) | 3.0 - 3.5 |
| Valine Residue | β-Proton (-CH-) | 2.0 - 2.5 |
| Valine Residue | γ-Protons (-CH₃) | 0.8 - 1.2 |
Note: These are approximate ranges and can be influenced by solvent and other experimental conditions. Data inferred from studies on related N-benzyl and valine methyl ester compounds. d-nb.infochemicalbook.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and their local chemical environment. The frequencies of molecular vibrations are sensitive to bond strength, mass of the atoms, and intermolecular interactions.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. For instance, the carbonyl (C=O) stretch of the methyl ester is typically a strong band in the region of 1730-1750 cm⁻¹. The N-H⁺ stretch from the hydrochloride salt will appear as a broad band in the 2400-3200 cm⁻¹ region. Aromatic C-H stretching vibrations from the benzyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the valine and methyl groups will be observed below 3000 cm⁻¹. theaic.org
Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for analyzing the skeletal vibrations of the molecule. The aromatic ring of the benzyl group will show characteristic breathing modes in the Raman spectrum. core.ac.uk Subtle shifts in these vibrational frequencies can indicate changes in conformation or intermolecular hydrogen bonding.
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl (C=O) | Stretch | 1730 - 1750 |
| Amine Salt (N-H⁺) | Stretch | 2400 - 3200 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2980 |
| C-N Stretch | Stretch | 1000 - 1250 |
Note: Data is based on typical values for these functional groups found in the literature for related compounds. theaic.orgnist.gov
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for confirming the absolute configuration of the chiral center in this compound. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. mtoz-biolabs.com
The D-configuration of the valine residue in this compound will produce a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of atoms around the chiral center. By comparing the experimentally measured CD spectrum with theoretical spectra calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT), the absolute D-configuration can be unequivocally confirmed. researchgate.netmdpi.comnih.gov
ORD, which measures the change in optical rotation as a function of wavelength, can also be used for this purpose. The shape of the ORD curve provides a fingerprint of the molecule's chirality. This comparative approach between experimental and computational data is a powerful method for the non-ambiguous assignment of absolute stereochemistry in chiral molecules. acs.orgnih.gov
Chromatographic and Mass Spectrometric Approaches for Purity Assessment and Complex Mixture Analysis
Chromatographic and mass spectrometric methods are fundamental for assessing the purity of this compound and for analyzing it within complex mixtures.
Enantioselective Chromatography for Chiral Purity Determination
Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the gold standard for determining the chiral purity of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. eijppr.com
A variety of CSPs are available for the separation of amino acid derivatives. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often effective. sigmaaldrich.comyakhak.orgnih.gov The choice of CSP and mobile phase conditions (e.g., solvent composition, pH, and additives) is critical for achieving optimal separation. mdpi.com The development of a robust HPLC method allows for the accurate quantification of the L-enantiomer as a chiral impurity. rsc.org
Table 3: Examples of Chiral Stationary Phases for Amino Acid Enantiomer Separation
| CSP Type | Chiral Selector | Typical Mobile Phase |
|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin | Reversed-phase (e.g., water/methanol (B129727)/formic acid) |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal-phase (e.g., hexane/isopropanol) |
| Polysaccharide-based | Amylose tris(3,5-dichlorophenylcarbamate) | Normal-phase (e.g., hexane/ethanol) |
Note: The selection of CSP and mobile phase is highly dependent on the specific analyte.
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of this compound. HRMS is also instrumental in analyzing the isotopic pattern of the molecule. The presence of a chlorine atom in the hydrochloride salt results in a characteristic M+2 peak in the mass spectrum, with an intensity ratio of approximately 3:1 relative to the monoisotopic peak (M), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. fiveable.melibretexts.org This pattern serves as a clear indicator of the presence of a single chlorine atom.
Tandem mass spectrometry (MS/MS) experiments using techniques like Collision-Induced Dissociation (CID) are used to study the fragmentation pathways of the protonated molecule. For N-benzyl amino acid derivatives, characteristic fragmentation patterns are observed. A common fragmentation pathway involves the cleavage of the C-N bond of the benzyl group, leading to the formation of a tropylium (B1234903) ion at m/z 91. core.ac.ukelectronicsandbooks.comnih.gov Other significant fragmentations include the loss of the methyl ester group and cleavages within the valine side chain. nih.gov Elucidating these fragmentation pathways is crucial for structural confirmation and for the development of quantitative analytical methods.
Table 4: Compound Names Mentioned in the Article
| Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| This compound | N-benzyl-N-methyl-D-valine methyl ester hydrochloride |
| D-valine | (R)-2-amino-3-methylbutanoic acid |
| L-valine | (S)-2-amino-3-methylbutanoic acid |
| Teicoplanin | A glycopeptide antibiotic |
| Vancomycin | A glycopeptide antibiotic |
Hyphenated Techniques (e.g., LC-NMR, GC-MS/MS) for Comprehensive Structural Elucidation
Hyphenated techniques, which couple a separation method with a spectroscopic method, are indispensable for analyzing complex mixtures and definitively identifying compounds. numberanalytics.com For a molecule like this compound, techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer unparalleled insight into its molecular structure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique first uses high-performance liquid chromatography (HPLC) to separate the target compound from any impurities, synthesis by-products, or degradants. The separated compound is then introduced into a tandem mass spectrometer. The initial mass spectrometry (MS) stage determines the mass-to-charge ratio (m/z) of the protonated parent molecule, [M+H]⁺. For this compound (Molecular Formula: C₁₄H₂₁NO₂·HCl), the expected mass of the free base is 235.16 g/mol , leading to a protonated molecule at an m/z of approximately 236.16.
The second stage (MS/MS) involves subjecting this parent ion to collision-induced dissociation, which breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of the atoms. Key fragmentation pathways for this compound would involve the cleavage of the ester, benzyl, and valine side-chain groups. libretexts.org
Interactive Table: Plausible LC-MS/MS Fragmentation Data for Bzl,ME-D-val-ome [M+H]⁺
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Significance |
| 236.16 | [C₁₄H₂₂NO₂]⁺ | Protonated parent molecule |
| 176.14 | [M+H - COOCH₃]⁺ | Loss of the methyl ester group |
| 144.11 | [M+H - Benzyl]⁺ | Cleavage of the N-benzyl bond, loss of C₇H₇ |
| 91.05 | [C₇H₇]⁺ | Benzyl cation fragment |
| 72.08 | [M+H - Benzyl - COOCH₃]⁺ | Subsequent loss of methyl ester from the N-debenzylated fragment |
This data is illustrative and represents expected fragmentation patterns based on chemical principles.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While MS provides information on mass and fragmentation, NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, which is crucial for confirming the isomeric and conformational structure. nih.govnumberanalytics.com In an LC-NMR setup, the HPLC separates the compound, which is then directed into an NMR flow cell for analysis. This allows for the acquisition of ¹H and ¹³C NMR spectra on a purified sample, eliminating interference from other components in a mixture. nih.govnih.gov This is particularly useful for verifying the successful N-methylation and N-benzylation of the D-valine core and confirming the presence and structure of the methyl ester.
X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Research
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. nih.gov For a crystalline substance like this compound, this technique provides unequivocal proof of its molecular structure, stereochemistry, and how the molecules pack together in the crystal lattice. nih.gov
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. researchgate.net The analysis requires a well-ordered single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a complete three-dimensional electron density map of the molecule can be constructed.
This map provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. For this compound, SCXRD would confirm the D-configuration of the valine stereocenter, the geometry of the N-benzyl and N-methyl groups, and the position of the chloride counter-ion relative to the protonated tertiary amine. Furthermore, it reveals intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. nih.gov
Interactive Table: Representative Single-Crystal X-ray Diffraction Data for an Organic Hydrochloride Salt
| Parameter | Illustrative Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell |
| a (Å) | 10.54 | Unit cell dimension |
| b (Å) | 8.21 | Unit cell dimension |
| c (Å) | 17.33 | Unit cell dimension |
| β (°) | 98.5 | Unit cell angle |
| N-C (benzyl) Bond Length (Å) | 1.49 | Confirms the N-benzyl bond |
| C=O (ester) Bond Length (Å) | 1.21 | Confirms the carbonyl group of the ester |
| N⁺-H···Cl⁻ Distance (Å) | 3.05 | Indicates strong hydrogen bonding between the cation and chloride anion |
This data is illustrative and based on typical values for similar small-molecule hydrochloride salts. nih.govnih.gov
While SCXRD analyzes a single perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk powder sample containing millions of microcrystals. mdpi.com This technique is crucial for studying polymorphism—the ability of a compound to exist in multiple different crystal forms. rigaku.comyoutube.com Different polymorphs of the same compound can have different physical properties, including solubility and stability, making polymorphic control essential in pharmaceutical development.
In PXRD, a sample is exposed to X-rays, and the diffraction pattern is collected as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystal form. rigaku.com By comparing the PXRD pattern of a new batch of this compound to a reference pattern, one can confirm its polymorphic identity and purity. mdpi.com The presence of sharp peaks indicates a highly crystalline material, whereas a broad, featureless halo would suggest an amorphous (non-crystalline) solid. youtube.com
Interactive Table: Hypothetical PXRD Data for Two Polymorphs of this compound
| Characteristic Peaks for Form I (2θ) | Characteristic Peaks for Form II (2θ) |
| 8.5° | 9.2° |
| 12.3° | 11.8° |
| 15.8° | 16.5° |
| 20.1° | 21.4° |
| 25.6° | 24.9° |
This data is hypothetical and illustrates how different polymorphs produce distinct diffraction patterns. researchgate.net
Compound Names
| Abbreviation/Shorthand | Full Chemical Name |
| This compound | N-Benzyl-N-methyl-D-valine methyl ester hydrochloride |
Q & A
Q. What are the critical steps in synthesizing Bzl,ME-D-val-ome HCl, and how can researchers optimize yield and purity?
The synthesis of this compound requires precise control over reaction conditions (e.g., temperature, solvent selection, and stoichiometry). Key steps include:
- Protection/deprotection strategies : Use orthogonal protecting groups to minimize side reactions .
- Purification : Employ recrystallization or HPLC to isolate the compound, with purity validated via NMR (¹H/¹³C) and LC-MS .
- Yield optimization : Conduct fractional factorial experiments to identify critical variables affecting yield .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural confirmation : Use NMR (¹H, ¹³C) to verify stereochemistry and functional groups, supplemented by X-ray crystallography for absolute configuration .
- Purity assessment : LC-MS or HPLC with UV detection (≥95% purity threshold) .
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .
Q. How can researchers ensure reproducibility of experimental protocols for this compound?
- Detailed documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry, including explicit reagent grades, equipment specifications, and step-by-step protocols .
- Supplementary data : Publish raw spectra, chromatograms, and reaction optimization trials in open-access repositories adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Meta-analysis framework : Aggregate data from multiple studies using tools like LitLLM or Mol-Instructions to identify methodological inconsistencies (e.g., assay conditions, cell lines) .
- Statistical validation : Apply ANOVA or mixed-effects models to account for variability between labs .
- Replication studies : Prioritize experiments under standardized conditions (e.g., OECD guidelines) .
Q. What computational models are suitable for predicting the pharmacokinetic properties of this compound?
- Molecular dynamics (MD) simulations : Study solvation effects and membrane permeability using force fields like AMBER or CHARMM.
- ADMET prediction : Use platforms like SwissADME to estimate absorption, distribution, and toxicity .
- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability) .
Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?
- Data integration : Combine omics data (proteomics, metabolomics) with structural insights to map interaction pathways .
- Toolkit adoption : Leverage frameworks like TencentLLMEval for task-specific hypothesis generation and literature synthesis .
Data Management & Reporting
Q. What are the best practices for documenting and sharing experimental data on this compound?
Q. How should researchers address discrepancies between theoretical and experimental molecular properties?
- Error source analysis : Compare computational parameters (e.g., basis sets in DFT) with experimental conditions .
- Sensitivity testing : Vary input parameters in simulations to identify outliers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
